Ethyl 2-(4-cyanocyclohexylidene)acetate

Description

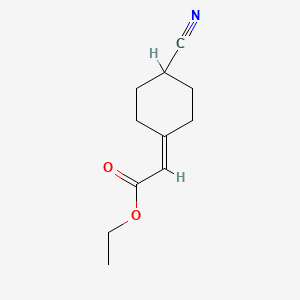

Ethyl 2-(4-cyanocyclohexylidene)acetate is a cyclohexylidene-based ester featuring a cyano substituent at the 4-position of the cyclohexene ring. The electron-withdrawing cyano group enhances the reactivity of the α,β-unsaturated ester system, making it a candidate for Michael additions, cycloadditions, or coordination chemistry.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(4-cyanocyclohexylidene)acetate |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h7,10H,2-6H2,1H3 |

InChI Key |

KANPQXSOQUKWAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CCC(CC1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Methyl 2-(4-oxocyclohexylidene)acetate

- Structure: Differs by replacing the 4-cyano group with a ketone (oxo) group.

- Physico-chemical Properties :

- Reactivity: The oxo group is less electron-withdrawing than cyano, reducing the electrophilicity of the α,β-unsaturated ester. This may limit its utility in reactions requiring strong electron-deficient systems.

b. (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate

- Structure: Features a chloro substituent and a hydrazinylidene moiety instead of the cyano group.

- Synthesis : Prepared via condensation reactions involving hydrazine derivatives and ethyl chloroacetate .

c. Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate Derivatives

- Structure : Imidazole-ring-containing analogs (e.g., chloro, bromo, or trifluoromethyl substituents) (Figure 1 in ).

- Biological Activity : These compounds exhibit varied bioactivities depending on substituents. For example, chloro and bromo groups enhance antibacterial potency, while trifluoromethyl groups improve metabolic stability .

a. Ethyl 2-(4-cyanocyclohexylidene)acetate

- Key Steps: Likely involves cyclohexanone cyanohydrin formation followed by esterification. A related synthesis for methyl 2-(4-(cyclohexylidene)acetonitrile)acetate includes column chromatography (PE/EtOAc) and reduction steps ().

b. Methyl 2-(4-oxocyclohexylidene)acetate

- Synthesis: Typically via Claisen-Schmidt condensation of cyclohexanone with methyl acetate derivatives.

c. Imidazole-based Analogs

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.